4-Hydroxy-5-methoxy-1,10-phenanthroline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methoxy-1,10-phenanthroline-3-carboxylic acid is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol . It is a derivative of phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry due to its ability to form stable complexes with metal ions .
Preparation Methods
The synthesis of 4-Hydroxy-5-methoxy-1,10-phenanthroline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,10-phenanthroline.
Hydroxylation: The addition of a hydroxyl group (-OH) at the 4-position.
Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Chemical Reactions Analysis
4-Hydroxy-5-methoxy-1,10-phenanthroline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-5-methoxy-1,10-phenanthroline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-1,10-phenanthroline-3-carboxylic acid involves its ability to chelate metal ions. This chelation can affect the activity of metalloenzymes and disrupt metal ion homeostasis in biological systems . The compound’s interactions with metal ions can also lead to the generation of reactive oxygen species, which can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-5-methoxy-1,10-phenanthroline-3-carboxylic acid include:
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.
5-Methyl-1,10-phenanthroline: A derivative with a methyl group at the 5-position, used in similar applications.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and carboxyl functional groups, studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
41148-77-0 |
---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5-methoxy-4-oxo-1H-1,10-phenanthroline-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c1-20-9-5-7-3-2-4-15-11(7)12-10(9)13(17)8(6-16-12)14(18)19/h2-6H,1H3,(H,16,17)(H,18,19) |
InChI Key |
VFISBMJRYFYJIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3C(=C1)C=CC=N3)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.